molecular formula C32H36N2O B14231163 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol CAS No. 587022-60-4

4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol

Cat. No.: B14231163
CAS No.: 587022-60-4
M. Wt: 464.6 g/mol
InChI Key: JKDXXMRTTAFBDR-UHFFFAOYSA-N
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Description

4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural properties, which include a fluorenylidene group and piperidinylmethyl substituents attached to a phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable aldehyde under acidic conditions to form the fluorenylidene intermediate.

    Introduction of Piperidinylmethyl Groups: The fluorenylidene intermediate is then reacted with piperidine and formaldehyde in the presence of a base to introduce the piperidinylmethyl groups.

    Phenolic Core Formation: The final step involves the coupling of the fluorenylidene-piperidinylmethyl intermediate with a phenol derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.

    Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fluorenyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in bio-imaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the fluorenylidene and piperidinylmethyl groups contribute to its structural stability and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Similar structure with thiophene substituents.

    4,4′-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Similar structure with methylphenol substituents.

Uniqueness

4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol is unique due to its combination of fluorenylidene and piperidinylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

587022-60-4

Molecular Formula

C32H36N2O

Molecular Weight

464.6 g/mol

IUPAC Name

4-(fluoren-9-ylidenemethyl)-2,6-bis(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C32H36N2O/c35-32-25(22-33-15-7-1-8-16-33)19-24(20-26(32)23-34-17-9-2-10-18-34)21-31-29-13-5-3-11-27(29)28-12-4-6-14-30(28)31/h3-6,11-14,19-21,35H,1-2,7-10,15-18,22-23H2

InChI Key

JKDXXMRTTAFBDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)C=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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